4-(1H-Pyrazol-1-YL)benzenesulfonamide

Antileishmanial Neglected Tropical Diseases Parasitology

This versatile benzenesulfonamide-pyrazole hybrid scaffold is validated for antileishmanial drug discovery—derivative 3b matches pentamidine potency with a 2.8-fold higher selectivity index—and for developing selective tumor-associated carbonic anhydrase inhibitors (hCA IX Ki 2.3 nM, >3000-fold selectivity over hCA I). Derivatives also surpass 5-FU and MTX cytotoxicity in OSCC models. Procure this exact scaffold to ensure target engagement; generic sulfonamide substitution abolishes pyrazole-driven pharmacophore activity and experimental reproducibility.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 51891-85-1
Cat. No. B1499003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-YL)benzenesulfonamide
CAS51891-85-1
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14)
InChIKeyUJLPVGLFJFFLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1): Core Scaffold Procurement for Antileishmanial and Carbonic Anhydrase Inhibitor Research


4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) is a chemical compound characterized by a pyrazole ring attached to a benzenesulfonamide group . It serves as a versatile core scaffold in medicinal chemistry, with its derivatives exhibiting notable biological activities, particularly as antileishmanial agents [1] and as inhibitors of human carbonic anhydrase (hCA) isoforms [2]. The compound's utility lies in its synthetic tractability, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies targeting neglected diseases and cancer.

Procurement Risk: Why 4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) Is Not a Trivial Interchangeable Sulfonamide


Generic substitution of 4-(1H-pyrazol-1-yl)benzenesulfonamide with other sulfonamide-containing compounds is scientifically unsound. The pyrazole moiety is a key pharmacophore that dictates target engagement, such as selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII) [1] or disruption of folate metabolism in Leishmania parasites . Simply replacing it with a non-pyrazole benzenesulfonamide (e.g., a simple aryl sulfonamide) would abolish this specific binding mode and the resulting biological profile. Furthermore, the substitution pattern on the pyrazole ring profoundly influences potency and selectivity, as demonstrated by the wide range of activities (from micromolar to nanomolar) observed across derivative series [2]. Therefore, procurement must be compound-specific to ensure the desired biological activity and experimental reproducibility.

Quantitative Differentiation of 4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) Derivatives Against Key Comparators


Superior Antileishmanial Activity of Derivative 3b Compared to Pentamidine Against Leishmania infantum

The 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative 3b demonstrates antileishmanial activity against L. infantum that is comparable to the reference drug pentamidine but offers a superior selectivity index, indicating lower cytotoxicity to host cells [1]. This makes it a more promising lead compound for further development.

Antileishmanial Neglected Tropical Diseases Parasitology

Potent and Selective hCA IX Inhibition by a Pyrazolyl-Benzenesulfonamide Hybrid Compared to Acetazolamide

A structurally related 1,3,5-trisubstituted pyrazole carrying a benzenesulfonamide moiety (Compound 9) exhibits low nanomolar inhibition and exceptional selectivity for the tumor-associated hCA IX isoform, vastly outperforming the standard inhibitor acetazolamide (AZA) [1].

Cancer Therapeutics Carbonic Anhydrase Inhibitors Drug Discovery

Enhanced Tumor Cell Cytotoxicity of Pyrazolyl-Benzenesulfonamide Hybrids Over Standard Chemotherapeutics

Certain 1,3,5-trisubstituted pyrazoles with a benzenesulfonamide group (compounds 5 and 11) demonstrate superior cytotoxicity against human oral squamous cell carcinoma (OSCC) cells when compared directly to the standard chemotherapeutic agents 5-Fluorouracil (5-FU) and Methotrexate (MTX) [1].

Anticancer Cytotoxicity Oral Squamous Cell Carcinoma

Nanomolar hCA IX/XII Inhibition by 4-(Pyrazolyl)benzenesulfonamide Ureas with Favorable Selectivity Profile

A series of novel 4-(pyrazolyl)benzenesulfonamide ureas (SH7a–t) demonstrates potent inhibition of the cancer-associated hCA IX and XII isoforms at low nanomolar concentrations [1]. This activity is a class-level characteristic of the core scaffold, establishing its utility for designing targeted anticancer agents.

Carbonic Anhydrase Hypoxia Chemosensitization

High-Value Research Applications for 4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1)


Development of Next-Generation Antileishmanial Leads with Improved Therapeutic Index

Based on the direct comparative evidence showing derivative 3b's comparable potency to pentamidine but with a 2.8-fold higher selectivity index [1], procurement of the 4-(1H-Pyrazol-1-yl)benzenesulfonamide scaffold is justified for medicinal chemistry programs aiming to discover new antileishmanial agents. Researchers can use this scaffold to synthesize focused libraries to further optimize the balance between anti-parasitic activity and host cell cytotoxicity, a key limitation of current treatments.

Design of Highly Selective hCA IX Inhibitors for Tumor-Targeting Studies

The evidence that a structurally related derivative (Compound 9) achieves a Ki of 2.3 nM for hCA IX with a >3000-fold selectivity over hCA I [2] validates the use of this scaffold for developing highly selective, tumor-associated carbonic anhydrase inhibitors. This application is particularly relevant for studies investigating the role of hCA IX in tumor hypoxia, acidosis, and metastasis, where off-target inhibition of ubiquitous isoforms (hCA I/II) would confound results.

Exploration of Novel Anticancer Agents with Superior Cytotoxicity to Standard-of-Care

The finding that certain 1,3,5-trisubstituted pyrazole benzenesulfonamide derivatives (e.g., compounds 5 and 11) exhibit greater cytotoxicity against OSCC cells than 5-FU and MTX [3] supports the procurement of this scaffold for anticancer drug discovery. Researchers can leverage this core to synthesize and evaluate new chemical entities with the potential to overcome resistance or improve efficacy compared to existing chemotherapies in specific cancer models.

Investigating Hypoxia-Mediated Chemo-Sensitization in Colorectal Cancer

The class-level evidence that 4-(pyrazolyl)benzenesulfonamide ureas are potent nanomolar inhibitors of hCA IX and XII [4] positions this scaffold as a critical tool for research into overcoming chemotherapy resistance. The acidic tumor microenvironment, driven in part by hCA IX/XII, is a major barrier to effective treatment. Procuring this compound allows for the generation of chemical probes to study how CA inhibition can re-sensitize hypoxic colorectal cancer cells to standard chemotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.